![molecular formula C17H23NO3 B8090430 tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)
tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing spiro-isobenzofuran compounds involves the sequential condensation and oxidation reaction of ninhydrin with amino-naphthoquinones under mild conditions. This one-pot synthesis is performed in acetic acid at room temperature, followed by oxidative cleavage of the corresponding vicinal diols . Another method involves the condensation of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by various agents such as Montmorillonite K-10 and ZrOCl2−8H2O .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate, often involve the use of tert-butyl hydroperoxide for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of sterically congested primary C−H bonds using electrophilic manganese catalysts.
Condensation: Reaction with amino-naphthoquinones to form spirocyclic structures.
Common Reagents and Conditions
Common reagents include ninhydrin, amino-naphthoquinones, tert-butyl hydroperoxide, and various catalysts such as Montmorillonite K-10 and ZrOCl2−8H2O .
Major Products
Major products formed from these reactions include spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones .
Scientific Research Applications
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a high-affinity probe for studying sigma receptors, particularly sigma-2 receptors, which are targets for cancer and Alzheimer’s disease diagnostics and therapeutics.
Fluorescent Probes: Functionalized with fluorescent tags to create nanomolar-affinity fluorescent sigma ligands for flow cytometry, confocal, and live cell microscopy.
Materials Science: Utilized in the synthesis of complex molecular architectures due to its unique spirocyclic structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with sigma receptors. Sigma-2 receptors, in particular, are involved in various cellular processes, including cell proliferation and survival. The fluorescent ligands derived from this compound demonstrate specificity for sigma-2 receptors, enabling detailed studies of receptor function and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones . These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its combination of isobenzofuran and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-20-17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVDGDICDLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8090349.png)
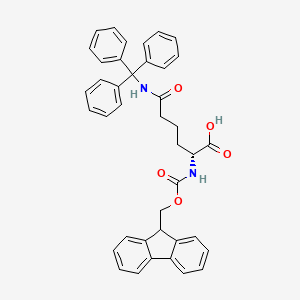
![Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)
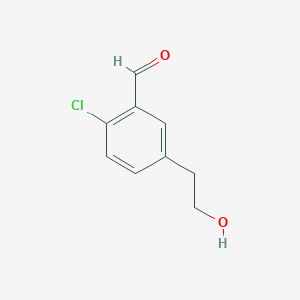
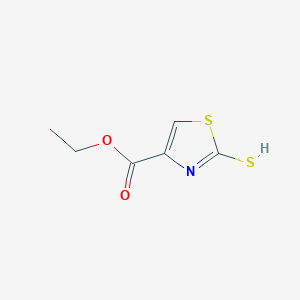
![8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8090390.png)
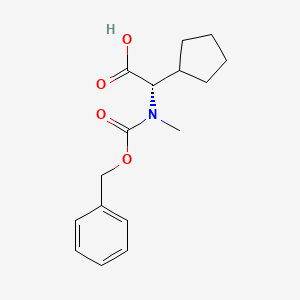
![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)
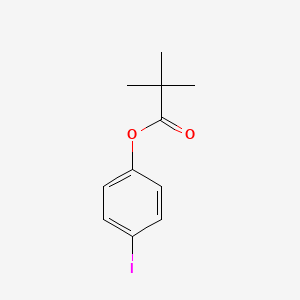
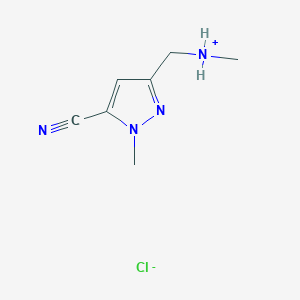
![6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)
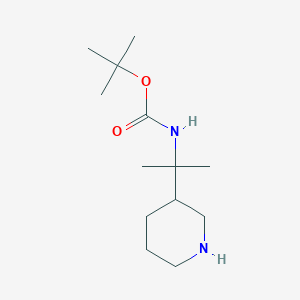
![5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8090451.png)
